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molecular formula C8H9N3O3 B1590633 N-(4-methyl-5-nitropyridin-2-yl)acetamide CAS No. 90765-02-9

N-(4-methyl-5-nitropyridin-2-yl)acetamide

Cat. No. B1590633
M. Wt: 195.18 g/mol
InChI Key: RXLYNDDWAMZCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07056917B2

Procedure details

The N1-(4-methyl-5-nitro-2-pyridyl)acetamide (4.70 g, 24.1 mmol) obtained in (A) was dissolved in ethanol (150 ml), added with 10% palladium/carbon (0.95 g) and subjected to catalytic reduction overnight at 1 atm under hydrogen atmosphere. The catalyst was removed by filtration and washed with ethanol. The filtrate was concentrated and the resulting residue was purified by silica gel column chromatography (chloroform chloroform:methanol=100:5) to obtain the title compound (4.10 g, quantitative) as brown solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[C:4]([NH:11][C:12](=[O:14])[CH3:13])[CH:3]=1>C(O)C.[Pd]>[NH2:8][C:7]1[C:2]([CH3:1])=[CH:3][C:4]([NH:11][C:12](=[O:14])[CH3:13])=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])NC(C)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.95 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to catalytic reduction overnight at 1 atm under hydrogen atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform chloroform:methanol=100:5)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=NC1)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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